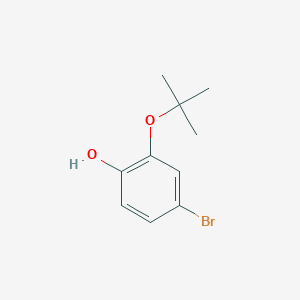
4-Bromo-2-(tert-butoxy)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-2-(tert-butoxy)phenol is an organic compound with the molecular formula C10H13BrO It is a derivative of phenol, where the hydrogen atom at the 4-position is replaced by a bromine atom, and the hydrogen atom at the 2-position is replaced by a tert-butoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(tert-butoxy)phenol can be achieved through a bromination-dehydrobromination reaction. One method involves heating substituted cyclohexanones in neat diethyl dibromo-malonate at 100°C. This reaction proceeds via a series of HBr eliminations, leading to the formation of the desired bromophenol .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale bromination reactions under controlled conditions. The use of brominating agents such as diethyl dibromo-malonate ensures high yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
4-Bromo-2-(tert-butoxy)phenol undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The hydroxyl group activates the aromatic ring towards electrophilic substitution reactions, making it highly reactive.
Common Reagents and Conditions
Bromination: Diethyl dibromo-malonate is commonly used for bromination under neutral conditions.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Major Products Formed
Electrophilic Aromatic Substitution: Substituted phenols with various electrophiles.
Oxidation: Quinones.
Reduction: Hydroquinones.
Aplicaciones Científicas De Investigación
4-Bromo-2-(tert-butoxy)phenol has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-Bromo-2-(tert-butoxy)phenol involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The hydroxyl group on the phenol ring activates the aromatic system, making it more susceptible to attack by electrophiles. This activation facilitates various chemical transformations, leading to the formation of different products .
Comparación Con Compuestos Similares
4-Bromo-2-(tert-butoxy)phenol can be compared with other bromophenols and tert-butoxy-substituted phenols:
4-Bromophenol: Lacks the tert-butoxy group, making it less sterically hindered and more reactive towards electrophilic substitution.
2-tert-Butoxyphenol: Lacks the bromine atom, resulting in different reactivity and applications.
2,4-Dibromophenol: Contains an additional bromine atom, leading to increased reactivity and different chemical properties.
Propiedades
Fórmula molecular |
C10H13BrO2 |
|---|---|
Peso molecular |
245.11 g/mol |
Nombre IUPAC |
4-bromo-2-[(2-methylpropan-2-yl)oxy]phenol |
InChI |
InChI=1S/C10H13BrO2/c1-10(2,3)13-9-6-7(11)4-5-8(9)12/h4-6,12H,1-3H3 |
Clave InChI |
XFPPZZQUJLILIW-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC1=C(C=CC(=C1)Br)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


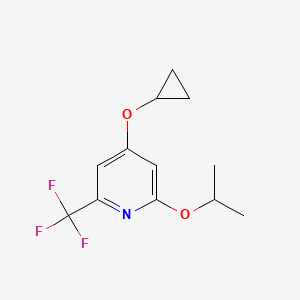
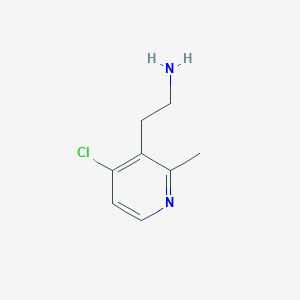
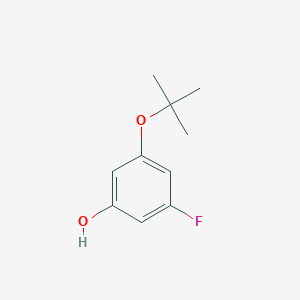
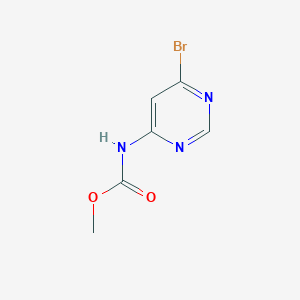
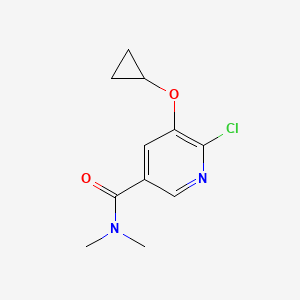
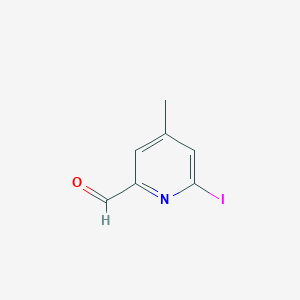
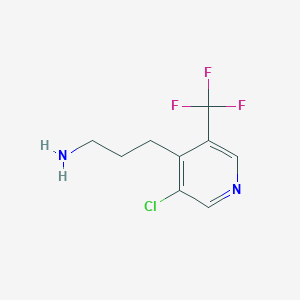
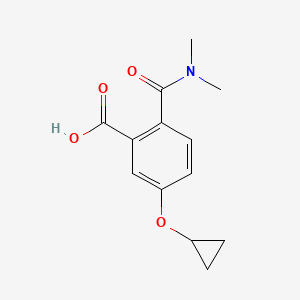
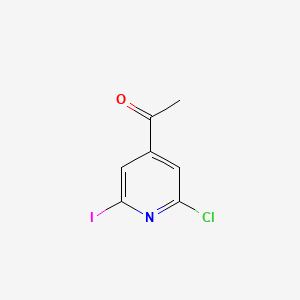

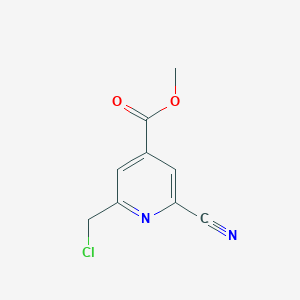
![4-Chloro-2-(trifluoromethyl)-5,7-dihydrofuro[3,4-D]pyrimidine](/img/structure/B14846194.png)
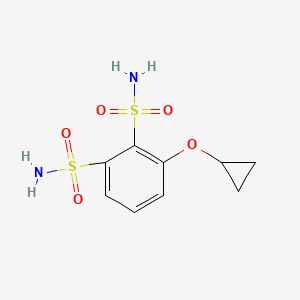
![Methyl 6-[2-[(tert-butoxycarbonyl)amino]ethyl]-4-formylpyridine-2-carboxylate](/img/structure/B14846216.png)
